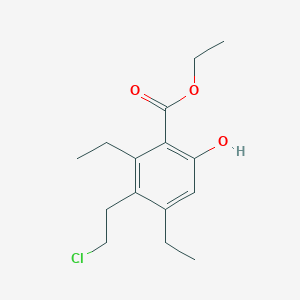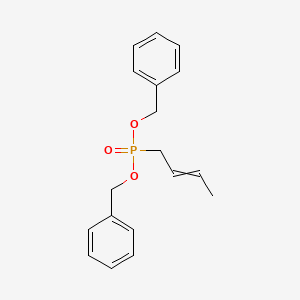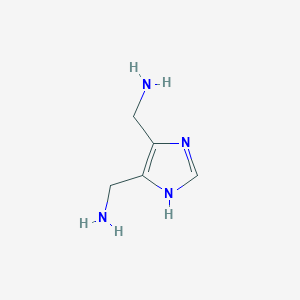![molecular formula C8H16Br2S2 B14222380 1-Bromo-4-[(4-bromobutyl)disulfanyl]butane CAS No. 823214-44-4](/img/structure/B14222380.png)
1-Bromo-4-[(4-bromobutyl)disulfanyl]butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-[(4-bromobutyl)disulfanyl]butane is an organobromine compound with the molecular formula C8H16Br2S2. This compound contains two bromine atoms, two sulfur atoms, and a butane backbone. It is primarily used in organic synthesis and various chemical reactions due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-4-[(4-bromobutyl)disulfanyl]butane can be synthesized through a multi-step process involving the reaction of 1,4-dibromobutane with disulfides. The general synthetic route involves:
Formation of the disulfide bond: This can be achieved by reacting thiols with oxidizing agents to form disulfides.
Alkylation: The disulfide is then reacted with 1,4-dibromobutane under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-4-[(4-bromobutyl)disulfanyl]butane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.
Oxidation and Reduction: The disulfide bond can be reduced to thiols or oxidized to sulfonic acids.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or other reducing agents are used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted products can be formed.
Oxidation Products: Sulfonic acids or sulfoxides can be formed through oxidation.
Reduction Products: Thiols are typically formed through reduction.
Aplicaciones Científicas De Investigación
1-Bromo-4-[(4-bromobutyl)disulfanyl]butane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of disulfide bonds and their role in protein structure and function.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-[(4-bromobutyl)disulfanyl]butane involves its reactivity with nucleophiles and its ability to form and break disulfide bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromobutane: A simpler compound with a single bromine atom, used in similar substitution reactions.
4-Bromo-1-butene: Contains a double bond, making it more reactive in certain types of reactions.
1,4-Dibromobutane: Used as a precursor in the synthesis of 1-Bromo-4-[(4-bromobutyl)disulfanyl]butane.
Uniqueness
This compound is unique due to its dual bromine and disulfide functionalities, allowing it to participate in a wide range of chemical reactions and making it a versatile compound in organic synthesis and research.
Propiedades
Número CAS |
823214-44-4 |
|---|---|
Fórmula molecular |
C8H16Br2S2 |
Peso molecular |
336.2 g/mol |
Nombre IUPAC |
1-bromo-4-(4-bromobutyldisulfanyl)butane |
InChI |
InChI=1S/C8H16Br2S2/c9-5-1-3-7-11-12-8-4-2-6-10/h1-8H2 |
Clave InChI |
JAFFMXZKWOBDCE-UHFFFAOYSA-N |
SMILES canónico |
C(CCBr)CSSCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


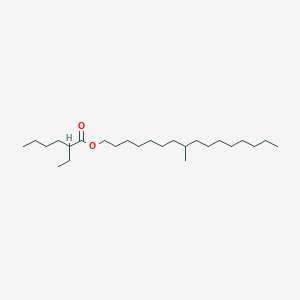
![N~1~-[(2-Fluorophenyl)methyl]-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine](/img/structure/B14222301.png)
![S-[4-(4-phenylphenyl)phenyl] ethanethioate](/img/structure/B14222315.png)
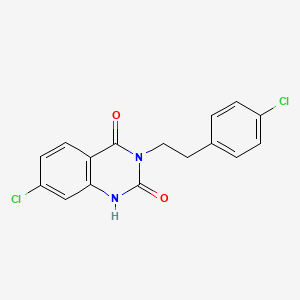
![Bicyclo[2.2.1]heptan-2-yl but-2-enoate](/img/structure/B14222321.png)
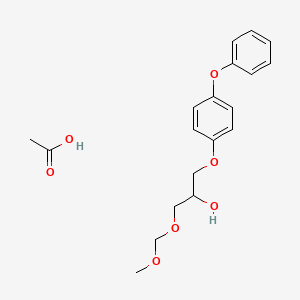
![3-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]propane-1-sulfonic acid](/img/structure/B14222332.png)
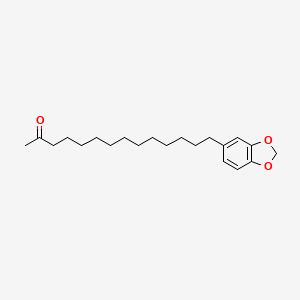
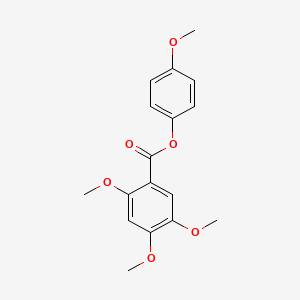
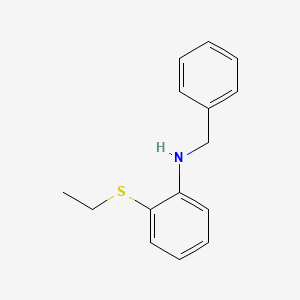
![6-Chloro-3-(2-phenyl-1,3-thiazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14222360.png)
